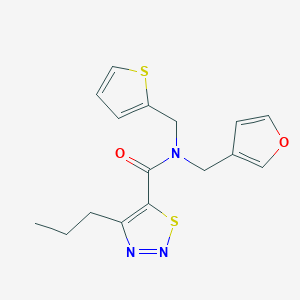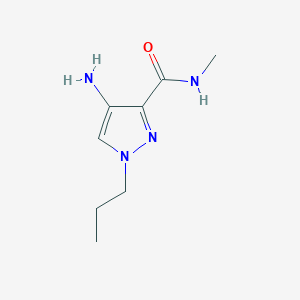![molecular formula C10H13N5O3 B2753617 N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine CAS No. 400081-55-2](/img/structure/B2753617.png)
N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine” is a complex organic compound. It appears to contain a guanidine group, a nitrovinyl group, and a methoxyanilino group . Guanidine is a strong organic base that exists primarily as guanidium ions at physiological pH . The methoxyanilino group contains an aniline derivative, which is an important component in the manufacture of dyes and drugs. The nitrovinyl group could potentially participate in various chemical reactions due to the presence of the nitro group and the vinyl group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without experimental data such as X-ray crystallography or NMR spectroscopy, it’s difficult to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is typically reactive and can participate in reduction reactions. The vinyl group could potentially undergo addition reactions .Wirkmechanismus
The mechanism of action of N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine involves its ability to block ion channels in cells. Specifically, this compound has been shown to block the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By blocking these channels, this compound can be used to investigate the role of sodium channels in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to block sodium channels, this compound has also been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and nitric oxide synthase. These effects make this compound useful for investigating the role of these enzymes in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine is its potency as a sodium channel blocker. This makes it useful for investigating the role of these channels in various physiological processes. However, one limitation of this compound is its potential toxicity. This compound has been shown to be toxic to certain types of cells at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine. One area of interest is the development of more specific sodium channel blockers that can be used to investigate the role of specific types of channels in different physiological processes. Another area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Finally, there is potential for the use of this compound in the development of new drugs for the treatment of various diseases and conditions.
Synthesemethoden
N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-methoxyaniline with nitroethane in the presence of sodium ethoxide. The resulting product can then be further reacted with guanidine to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the primary uses of this compound is as a tool for studying the function of ion channels in cells. This compound has been shown to be a potent blocker of certain types of ion channels, which makes it useful for investigating their role in various physiological processes.
Eigenschaften
IUPAC Name |
2-[(E)-1-(4-methoxyanilino)-2-nitroethenyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-18-8-4-2-7(3-5-8)13-9(6-15(16)17)14-10(11)12/h2-6,13H,1H3,(H4,11,12,14)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESCPWWTFQXDAF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=C\[N+](=O)[O-])/N=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(4-methylsulfanylphenyl)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2753535.png)

![N-(2,4-difluorophenyl)-3-oxo-2-phenyl-5-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753537.png)

![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)
![2,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2753541.png)


![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)



